Estrone-3-methylthiophosphonate

Metabolic Stability Steroid Sulfatase Prodrug Resistance

Estrone-3-methylthiophosphonate (CAS 71142‑69‑3, E1‑3‑MTP) is a synthetic steroidal thiophosphonate designed as a sulfate surrogate and competitive inhibitor of estrone sulfatase (STS). It was developed to block the hydrolysis of estrone sulfate to estrone, a principal source of estrogen in hormone‑dependent breast tumours.

Molecular Formula C19H25O3PS
Molecular Weight 364.4 g/mol
CAS No. 71142-69-3
Cat. No. B1239339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone-3-methylthiophosphonate
CAS71142-69-3
SynonymsE1-3-MTP
estrone-3-methylthiophosphonate
Molecular FormulaC19H25O3PS
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OP(=S)(C)O
InChIInChI=1S/C19H25O3PS/c1-19-10-9-15-14-6-4-13(22-23(2,21)24)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3,(H,21,24)/t15-,16-,17+,19+,23?/m1/s1
InChIKeyOPFKWSWJXPDBJS-KCESOSKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estrone-3-Methylthiophosphonate (E1-3-MTP) – A Stable Competitive Estrone Sulfatase Inhibitor for Breast Cancer Research and In Vitro Pharmacology


Estrone-3-methylthiophosphonate (CAS 71142‑69‑3, E1‑3‑MTP) is a synthetic steroidal thiophosphonate designed as a sulfate surrogate and competitive inhibitor of estrone sulfatase (STS) [1]. It was developed to block the hydrolysis of estrone sulfate to estrone, a principal source of estrogen in hormone‑dependent breast tumours [1]. Unlike the natural substrate estrone sulfate, E1‑3‑MTP is exceptionally resistant to enzymatic cleavage, making it a valuable tool for dissecting STS‑mediated pathways without confounding estrogenic by‑products [1].

Why Generic Estrone Sulfatase Inhibitors Cannot Substitute for Estrone-3-Methylthiophosphonate in Mechanistic Studies


Estrone sulfatase inhibitors differ markedly in mechanism (competitive vs. irreversible), metabolic stability, and potential to generate estrogenic artefacts. Estrone‑3‑O‑sulfamate (EMATE) is a potent irreversible inhibitor but releases free estrone upon hydrolysis, confounding cellular assays [1]. The endogenous substrate estrone sulfate is itself rapidly hydrolysed (>50 % in 3 h) producing bioactive estrogen [2]. In contrast, E1‑3‑MTP combines competitive, reversible inhibition with outstanding metabolic stability (<3 % hydrolysis), enabling clean pharmacological dissection of the sulfatase pathway without background estrogenic activity [2].

Estrone-3-Methylthiophosphonate – Quantitative Evidence for Procurement and Experimental Selection


Metabolic Stability: <3 % Hydrolysis of E1‑3‑MTP vs. 50–60 % for Estrone Sulfate in Human Placenta and Rat Liver

In a direct comparative metabolism study, [³H]E1‑3‑MTP and [³H]estrone sulfate (E1S) were incubated with human placenta or rat liver preparations. Whereas 50–60 % of [³H]E1S was converted to [³H]estrone, less than 3 % of [³H]E1‑3‑MTP was hydrolysed under identical conditions [1]. This >20‑fold difference demonstrates the thiophosphonate's exceptional resistance to enzymatic cleavage.

Metabolic Stability Steroid Sulfatase Prodrug Resistance

Cellular Estrone Sulfatase Inhibition: 52 % at 100 nM and >98 % at 10 μM in MCF‑7 Breast Cancer Cells

In intact MCF‑7 breast cancer cells, E1‑3‑MTP inhibited estrone sulfatase activity by 52 % at 100 nM and >98 % at 10 μM compared with vehicle‑treated controls [1]. This concentration‑dependent inhibition confirms intracellular target engagement at sub‑micromolar concentrations in a therapeutically relevant cellular model.

Cellular Assay MCF‑7 Estrone Sulfatase

Ki Comparison: E1‑3‑MTP (14.6 μM) vs. DHA‑3‑MTP (4.5 μM) and Pregnenolone‑3‑MTP (1.4 μM) in Placental Microsomes

In human placental microsomes, E1‑3‑MTP exhibited a Ki of 14.6 μM [1], whereas the structurally related thiophosphonates DHA‑3‑MTP, pregnenolone‑3‑MTP, and cholesterol‑3‑MTP showed Ki values of 4.5, 1.4, and 6.2 μM, respectively [2]. E1‑3‑MTP is 3‑ to 10‑fold less potent, but its moderate affinity combined with resistance to hydrolysis may confer selectivity advantages for estrone‑specific sulfatase inhibition over broader steroid sulfatase blockade.

Structure‑Activity Relationship Thiophosphonate Sulfatase

Sulfatase Activity in MDA‑MB‑231 Cells: E1‑3‑MTP (10 μM) Reduced Activity to 8.2 % of Control vs. Tamoxifen (114 %)

In MDA‑MB‑231 breast cancer cells, 10 μM E1‑3‑MTP decreased estrogen sulfatase activity to 10.2 ± 0.7 fmol/3 h/10⁶ cells (8.2 % of control), whereas tamoxifen at the same concentration had no inhibitory effect (120 ± 5 fmol, 114 % of control) [1]. This demonstrates direct enzyme inhibition by E1‑3‑MTP, in stark contrast to the receptor‑antagonist mechanism of tamoxifen.

MDA‑MB‑231 Sulfatase Inhibition Breast Cancer

Diastereomeric Resolution: (Rp)‑E1‑3‑MTP Identified as the Active Isomer for Targeted SAR

E1‑3‑MTP exists as diastereomers owing to chirality at the phosphorus atom. Selective enzyme digestion enabled isolation of the (Rp)‑diastereomer, which was confirmed as the active isomer responsible for estrone sulfatase inhibition in structure‑activity relationship studies [1]. The racemic mixture's activity is primarily driven by this isomer, providing a rationale for enantiopure procurement when higher potency or batch‑to‑batch consistency is required.

Chirality Phosphorus Stereochemistry Lead Optimization

Estrone-3-Methylthiophosphonate – High‑Impact Research and Industrial Application Scenarios


Estrone Sulfatase Activity Assays in Breast Cancer Cell Lines

Use E1‑3‑MTP as a competitive, reversible inhibitor to block estrone sulfate hydrolysis in MCF‑7 or MDA‑MB‑231 cells. Its metabolic stability ensures minimal release of free estrone, enabling clean assessment of the STS pathway's contribution to estrogen‑dependent proliferation [1].

Pharmacological Profiling of Steroid Sulfatase Inhibitors

As the prototypical steroidal thiophosphonate, E1‑3‑MTP serves as a reference compound for benchmarking novel STS inhibitors in enzyme kinetics and cellular assays. Its well‑characterised Ki and competitive mechanism provide a baseline for structure‑activity relationship studies [1][2].

Metabolic Stability Comparisons with Sulfate Prodrugs

E1‑3‑MTP can be used alongside estrone sulfate to evaluate compound resistance to sulfatase‑mediated hydrolysis. Its >20‑fold lower conversion rate validates its utility as a stable substrate analog for transport and metabolism studies [1].

Chiral Phosphonate Drug Discovery

The availability of the (Rp)‑E1‑3‑MTP diastereomer enables investigation of phosphorus chirality effects on enzyme inhibition, guiding the design of enantiomerically pure steroid sulfatase inhibitors with improved selectivity [3].

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